2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Description
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid (CAS: 107367-98-6) is a heterocyclic compound featuring an oxazole core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. Key properties include:
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight: 217.22 g/mol
- Synonyms: 5-Methyl-2-phenyl-1,3-oxazol-4-ylacetic acid, 2-(5-Methyl-2-p-tolyl-1,3-oxazol-4-yl)acetic acid .
Properties
IUPAC Name |
2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-5-10(6-4-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKYHMVNPFJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylacetic acid with suitable reagents to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness. The industrial production methods are designed to meet the demands of various applications, including pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce compounds with different alkyl or aryl groups attached to the oxazole ring .
Scientific Research Applications
Scientific Research Applications
The compound has a wide array of applications across different scientific fields:
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new materials and pharmaceuticals.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity and ability to form stable intermediates.
Biology
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Antimicrobial Activity : Research indicates that 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a new antimicrobial agent.
Case Study: Antimicrobial Efficacy
- A recent investigation evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a notable inhibition of bacterial growth, supporting its use in developing new antimicrobial therapies.
Medicine
-
Therapeutic Applications : The compound is being studied for its potential role in drug development, particularly for conditions involving inflammation and infection.
Case Study: Cytotoxicity Profiling
- Another study focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy.
Industrial Applications
In addition to its research applications, this compound is also valuable in industrial settings:
- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of other valuable compounds used in various industries.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Lipophilicity: The trifluoromethyl group in 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid increases hydrophobicity, favoring membrane permeability .
Heterocycle Variations: Thiazole vs. Oxazole: Thiazole analogs (e.g., CAS: 101736-22-5) introduce sulfur, which may alter metabolic stability and redox properties compared to oxazole derivatives .
Biological Activity
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid is a synthetic compound belonging to the oxazole derivatives class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The objective of this article is to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid is with a molecular weight of 245.274 g/mol. The presence of the oxazole ring contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Binding to active sites on enzymes.
- Receptor Modulation : Altering receptor activity which affects signal transduction pathways.
Antimicrobial Activity
Research indicates that 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
This data suggests that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been studied for anti-inflammatory activity. Preliminary findings suggest it may downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid. The results indicated that this compound had a remarkable ability to inhibit the growth of multiple pathogens, supporting its use in developing new antimicrobial agents .
Case Study 2: Cytotoxicity Profiling
Another investigation focused on cytotoxicity profiling across different cell lines revealed that while exhibiting antimicrobial properties, the compound also demonstrated selective toxicity towards cancer cells compared to normal fibroblasts. This selectivity suggests potential applications in cancer therapy, although further studies are needed to elucidate its safety profile .
Q & A
Q. What are the established synthetic routes for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid?
The synthesis typically involves cyclization of precursors containing oxazole and acetic acid moieties. A common approach includes:
- Step 1 : Formation of the oxazole ring via condensation of substituted amides or nitriles with carbonyl compounds under acidic or thermal conditions.
- Step 2 : Introduction of the acetic acid group through alkylation or coupling reactions.
For example, similar oxazole derivatives are synthesized via refluxing precursors in acetic acid with sodium acetate, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . Continuous flow reactors can optimize yield and scalability, as demonstrated in analogous oxazole syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Melting Point Analysis : Compare observed melting points (e.g., ~182–183°C for structurally related oxazole-carboxylic acids) with literature values .
- Chromatography : Use HPLC (≥98% purity thresholds) or TLC to assess purity, as referenced in quality control protocols for heterocyclic compounds .
- Spectroscopy : Validate structure via NMR (1H/13C), IR, and HRMS. PubChem-derived InChI keys and spectral data for analogous compounds provide reference benchmarks .
Q. What solvents and reaction conditions are optimal for its recrystallization?
Dimethylformamide (DMF) mixed with acetic acid (e.g., 3:1 ratio) is effective for recrystallizing oxazole derivatives, as it balances solubility and polarity to yield high-purity crystals . Precipitates should be washed sequentially with acetic acid, ethanol, and diethyl ether to remove residual impurities.
Advanced Research Questions
Q. How can computational methods improve the design of synthetic pathways for this compound?
The Institute for Chemical Reaction Design and Discovery (ICReDD) methodology integrates quantum chemical calculations (e.g., density functional theory) and reaction path searches to predict feasible intermediates and transition states. This approach reduces trial-and-error experimentation by identifying optimal conditions (e.g., temperature, catalysts) for oxazole ring formation and functionalization . For example, transition-state modeling could clarify regioselectivity in the cyclization step.
Q. How should researchers address contradictions in spectroscopic or biological activity data across studies?
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration) to minimize environmental variability.
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.
- Meta-Analysis : Compare results with structurally similar oxazole derivatives, such as 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, to identify trends in substituent effects on spectral profiles .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Systematic Functionalization : Modify the oxazole ring’s methyl or phenyl groups and the acetic acid moiety to assess impact on bioactivity.
- In Silico Screening : Dock derivatives into target protein structures (e.g., enzymes or receptors) using molecular dynamics simulations to predict binding affinities.
- Biological Assays : Test derivatives against relevant models (e.g., antimicrobial or anti-inflammatory assays) and correlate results with electronic (Hammett constants) or steric parameters.
Q. How can heterogeneous catalysis enhance the sustainability of its synthesis?
Replace traditional acid catalysts (e.g., H2SO4) with solid acid catalysts (e.g., zeolites or sulfonated carbons) to improve recyclability and reduce waste. Continuous flow systems, validated for analogous oxazole syntheses, can further minimize solvent use and energy consumption .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential acetic acid vapors or organic solvent emissions.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Safety data for structurally related compounds emphasize consulting safety sheets and physicians .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of this compound?
- Dose-Response Validation : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., solvent toxicity).
- Purity Verification : Re-test compounds with confirmed ≥97% purity (via HPLC) to exclude impurities as confounding factors .
- Species-Specific Effects : Compare results across multiple cell lines or organismal models to identify biological context dependencies.
Experimental Design Considerations
Q. What experimental controls are essential for reproducibility in bioactivity studies?
- Negative Controls : Include solvent-only (e.g., DMSO) and uninhibited enzyme/receptor controls.
- Positive Controls : Use established inhibitors or agonists relevant to the target pathway.
- Internal Standards : Spike samples with deuterated analogs during LC-MS analysis to normalize instrument variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
